molecular formula C3H9BF3N B13419214 Boron, trifluoro(2-propanamine)-, (T-4)- CAS No. 3776-04-3

Boron, trifluoro(2-propanamine)-, (T-4)-

Cat. No.: B13419214
CAS No.: 3776-04-3
M. Wt: 126.92 g/mol
InChI Key: DNJHXGJLGUPXEO-UHFFFAOYSA-N
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Description

Boron, trifluoro(2-propanamine)-, (T-4)-, also known as trifluoro(2-propanamine)boron, is a chemical compound with the molecular formula C3H9BF3N. It is characterized by the presence of a boron atom bonded to three fluorine atoms and a 2-propanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boron, trifluoro(2-propanamine)-, (T-4)- typically involves the reaction of boron trifluoride with 2-propanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{BF}_3 + \text{C}_3\text{H}_9\text{N} \rightarrow \text{C}_3\text{H}_9\text{BF}_3\text{N} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. Industrial methods also incorporate purification steps to remove any impurities and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Boron, trifluoro(2-propanamine)-, (T-4)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced boron-containing species.

    Substitution: The trifluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boron oxides, while reduction can produce boron hydrides. Substitution reactions can lead to a variety of boron-containing compounds with different functional groups .

Scientific Research Applications

Boron, trifluoro(2-propanamine)-, (T-4)- has several scientific research applications, including:

Mechanism of Action

The mechanism by which boron, trifluoro(2-propanamine)-, (T-4)- exerts its effects involves interactions with molecular targets and pathways. The trifluoro group and the boron atom play crucial roles in these interactions. The compound can form complexes with various biomolecules, influencing their structure and function. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boron, trifluoro(2-propanamine)-, (T-4)- is unique due to its specific combination of a boron atom with trifluoro and 2-propanamine groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

3776-04-3

Molecular Formula

C3H9BF3N

Molecular Weight

126.92 g/mol

IUPAC Name

trifluoro-(propan-2-ylazaniumyl)boranuide

InChI

InChI=1S/C3H9BF3N/c1-3(2)8-4(5,6)7/h3H,8H2,1-2H3

InChI Key

DNJHXGJLGUPXEO-UHFFFAOYSA-N

Canonical SMILES

[B-]([NH2+]C(C)C)(F)(F)F

Origin of Product

United States

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